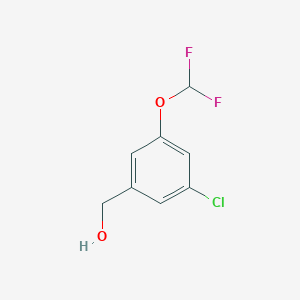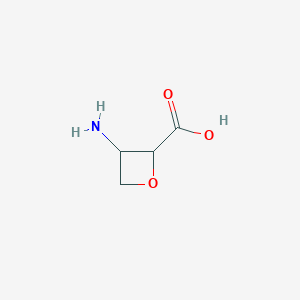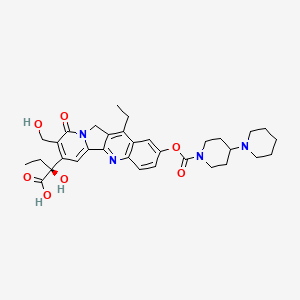
CPT11carboxylicacid
描述
CPT-11 carboxylic acid, also known as irinotecan, is a potent antitumor agent that belongs to the class of topoisomerase I inhibitors. It is a derivative of camptothecin, a plant alkaloid isolated from Camptotheca acuminata. Irinotecan is used primarily in the treatment of advanced colorectal cancer and has shown a broad spectrum of antitumor activity in preclinical models and clinical settings .
准备方法
Synthetic Routes and Reaction Conditions
Irinotecan can be synthesized by reacting SN-38 (7-ethyl-10-hydroxycamptothecin) with bipiperidyl-carbonyl chloride. Alternatively, it can be synthesized by reacting SN-38 with phosgene to form SN-38 carbonyl chloride, followed by reaction with piperidylpiperidine . The compound is typically isolated as the crystalline trihydrate hydrochloride salt.
Industrial Production Methods
Industrial production of irinotecan involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, with stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
Irinotecan undergoes various chemical reactions, including hydrolysis, oxidation, and glucuronidation. The hydrolysis of irinotecan by carboxylesterases produces SN-38, a potent topoisomerase I inhibitor . Oxidation reactions mediated by cytochrome P450 enzymes result in pharmacologically inactive products .
Common Reagents and Conditions
Hydrolysis: Carboxylesterases are the primary enzymes involved in the hydrolysis of irinotecan to SN-38.
Oxidation: Cytochrome P450 enzymes, particularly CYP3A4, mediate the oxidation of irinotecan.
Glucuronidation: UDP-glucuronosyltransferase (UGT1A1) catalyzes the glucuronidation of SN-38.
Major Products Formed
The major product formed from the hydrolysis of irinotecan is SN-38, which is significantly more cytotoxic than the parent compound. Other products include various oxidation and glucuronidation metabolites .
科学研究应用
Irinotecan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research to study its antitumor activity and mechanisms of action. In medicine, irinotecan is a critical component of chemotherapy regimens for colorectal cancer and is being investigated for its efficacy in treating other types of cancer . Additionally, irinotecan is used in enzyme/prodrug therapy research, where it is activated by carboxylesterases to enhance its cytotoxic effects .
作用机制
Irinotecan exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. The inhibition of topoisomerase I leads to the stabilization of the enzyme-DNA complex, resulting in single-strand DNA breaks. These breaks can lead to double-strand breaks during DNA replication, ultimately causing cell death through apoptosis . The active metabolite SN-38 is primarily responsible for the cytotoxic effects of irinotecan .
相似化合物的比较
Irinotecan is compared with other topoisomerase I inhibitors, such as topotecan, 9-aminocamptothecin, and 9-nitrocamptothecin. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, toxicity, and clinical applications . Irinotecan is unique in its ability to be activated by carboxylesterases to form SN-38, which is significantly more potent than the parent compound .
List of Similar Compounds
- Topotecan
- 9-aminocamptothecin
- 9-nitrocamptothecin
- Lurtotecan
- DX-8951f
属性
IUPAC Name |
(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4O7/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41)/t33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYPPLWVDXGNOW-XIFFEERXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid](/img/structure/B3322118.png)
![6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)
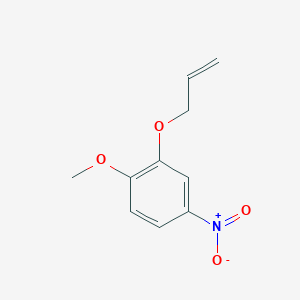
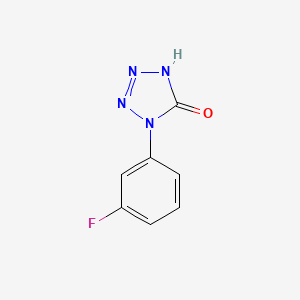
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/structure/B3322152.png)
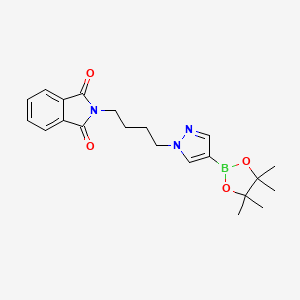
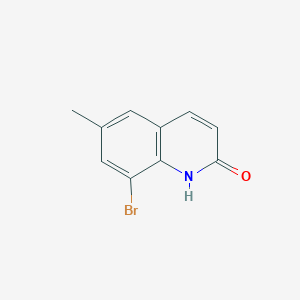
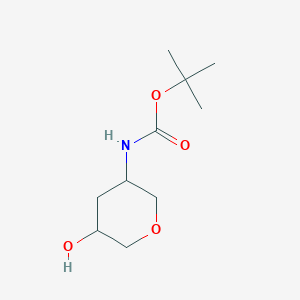
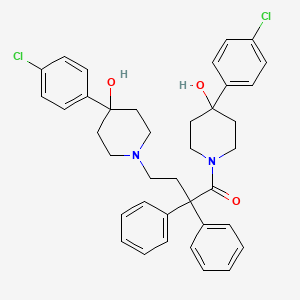
![Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3322193.png)
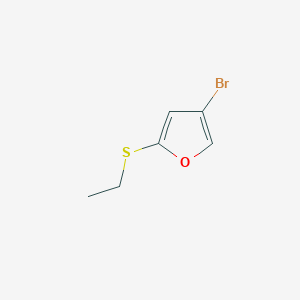
![9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B3322207.png)
